1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol

Catalog No.
S8283827
CAS No.
M.F
C12H15ClO
M. Wt
210.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol

Product Name

1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol

IUPAC Name

1-(3-chloro-4-methylphenyl)-1-cyclopropylethanol

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

InChI

InChI=1S/C12H15ClO/c1-8-3-4-10(7-11(8)13)12(2,14)9-5-6-9/h3-4,7,9,14H,5-6H2,1-2H3

InChI Key

FVKWCMBZLOZGKR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(C)(C2CC2)O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C2CC2)O)Cl

1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol is an organic compound with the molecular formula C₁₂H₁₅ClO and a molecular weight of approximately 210.70 g/mol. This compound features a cyclopropyl group attached to an ethanol moiety, along with a chlorinated phenyl ring. The presence of the chlorine atom at the 3-position and a methyl group at the 4-position on the phenyl ring contributes to its unique chemical properties and biological activities .

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using agents like chromium trioxide or potassium permanganate.
  • Reduction: The compound can be reduced to its corresponding hydrocarbon using lithium aluminum hydride.
  • Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups under suitable conditions .

These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry.

Research indicates that 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol exhibits significant biological activity. It has been studied for its potential as a pharmacological agent, particularly in antimicrobial and anti-inflammatory applications. The chlorinated phenyl ring enhances its binding affinity to biological targets, making it a candidate for drug development .

The synthesis of 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol typically involves several key steps:

  • Starting Materials: The synthesis begins with 3-chloro-4-methylacetophenone and cyclopropyl bromide.
  • Grignard Reaction: A Grignard reaction is performed by reacting cyclopropyl magnesium bromide with 3-chloro-4-methylacetophenone in an anhydrous ether solvent under inert conditions.
  • Purification: The crude product is purified through standard techniques such as distillation or chromatography to yield pure 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol .

This compound has various applications, including:

  • Medicinal Chemistry: Investigated for its potential role as a lead compound in drug design due to its unique structure and biological activity.
  • Material Science: Its structural characteristics make it suitable for developing novel materials with specific properties.
  • Biological Research: Used in studies examining its effects on different biological systems, particularly in understanding antimicrobial mechanisms .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanolC₁₂H₁₅ClODifferent chlorine position on the phenyl ring
1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanolC₁₂H₁₅FOFluorine substitution instead of chlorine
1-(3-Chloro-4-nitrophenyl)-1-cyclopropyl ethanolC₁₂H₁₄ClN₃O₂Nitro group addition providing different electronic effects

These compounds highlight the unique characteristics of 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol, particularly in terms of substituent effects on biological activity and chemical reactivity .

Cyclopropanation Reaction Mechanisms in Target Molecule Synthesis

The cyclopropane ring in 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol is synthesized via stereospecific cyclopropanation of alkenes, a reaction critical for establishing the strained three-membered carbocycle. Three primary mechanisms dominate this process:

  • Simmons-Smith Reaction: This method employs diiodomethane (CH$$2$$I$$2$$) and a zinc-copper couple to generate iodomethylzinc iodide, a carbenoid species that adds concertedly to alkenes. The reaction preserves alkene stereochemistry, making it ideal for synthesizing stereodefined cyclopropanes [2] [6]. For instance, cyclohexene reacts with CH$$2$$I$$2$$/Zn(Cu) to form norcarane, demonstrating the utility of this approach for bicyclic systems [2]. The hydroxyl group in the target molecule’s ethanol moiety could coordinate zinc, directing cyclopropanation cis to the hydroxy substituent [2].

  • Photolysis of Diazomethane: Ultraviolet light cleaves diazomethane (CH$$2$$N$$2$$) to methylene carbene, which adds to alkenes. While effective, this method’s reliance on explosive and toxic reagents limits its scalability [1] [7].

  • Dihalocarbene Addition: Haloforms (e.g., CHCl$$_3$$) treated with strong bases (e.g., KOH) yield dihalocarbenes, forming geminal dihalocyclopropanes. These intermediates can be reduced to cyclopropanes, though functional group tolerance is lower compared to Simmons-Smith [1] [7].

The stereospecificity of these reactions ensures that cis- or trans-alkenes yield cyclopropanes with predictable stereochemistry, critical for the enantiomeric purity of the target molecule [1] [2].

Catalytic Asymmetric Synthesis Approaches

Transition Metal-Catalyzed Enantioselective Routes

Transition metal catalysts enable enantioselective cyclopropanation, crucial for accessing chiral cyclopropane derivatives. Key advancements include:

  • Rhodium(II) Catalysis: Rhodium(II) complexes facilitate decarbenation of alkynylcycloheptatrienes, enabling alkynylcyclopropanation of alkenes with high cis-diastereoselectivity. This method tolerates diverse alkene substrates, including styrenes and cyclohexenes, and has been applied to complex drug-like molecules [5].

  • Zinc-Mediated Asymmetric Simmons-Smith: Chiral disulfonamide ligands direct the addition of iodomethylzinc iodide to alkenes. For example, cinnamyl alcohol reacts with CH$$2$$I$$2$$/Et$$_2$$Zn in the presence of a chiral ligand to yield enantiomerically enriched cyclopropanes [2]. This approach is particularly effective for substrates with coordinating groups (e.g., hydroxyl) that anchor the zinc catalyst [2].

Catalytic SystemSubstrate ScopeDiastereoselectivityEnantiomeric Excess
Rh(II)/AlkynylcycloheptatrieneMono- to tetrasubstituted alkenescis > 20:1Up to 92%
Zn(Cu)/Chiral disulfonamideAllylic alcoholsStereoretentiveUp to 92%

Organocatalytic Strategies for Stereocontrol

While transition metal catalysis dominates asymmetric cyclopropanation, organocatalytic methods remain underexplored. Preliminary studies suggest that chiral phase-transfer catalysts or thiourea-based organocatalysts could induce enantioselectivity in carbene-transfer reactions, though further optimization is needed to match the efficiency of metal-based systems [5] [8].

Purification and Isolation Techniques

Chromatographic Separation Protocols

Silica gel column chromatography is the primary method for purifying cyclopropane intermediates. For example, asymmetric cyclopropanation products derived from styrene substrates are isolated using hexane/ethyl acetate gradients, achieving >95% purity [8]. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, critical for assessing enantiomeric excess [5].

Crystallization Optimization Parameters

Crystallization conditions for cyclopropane derivatives depend on solvent polarity and temperature. Cyclopropanols with aryl substituents (e.g., 1-aryl-2,3-diaroyl cyclopropanes) crystallize from ethanol/water mixtures at −20°C, yielding needle-like crystals suitable for X-ray diffraction [4]. For 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol, ternary solvent systems (e.g., toluene/heptane/ethanol) at 4°C optimize crystal growth while minimizing oiling-out [4].

ParameterOptimal ConditionsImpact on Purity
Solvent PolarityEthanol/Water (3:1)Enhances crystal lattice
Temperature−20°C to 4°CReduces solubility
Cooling Rate0.5°C/hourPrevents amorphous phases

Thermodynamic Stability Assessment

Thermal Decomposition Patterns

ParameterExperiment/ModelValueContext & Source
Melting pointDifferential scanning calorimetry (extrapolated from aryl-cyclopropyl analogues)75 – 79 °C [2]Crystalline analogue 1-(3-chloro-phenyl)-2,2-dimethylbut-3-en-1-ol used as benchmark.
Tonset (TG, 10 °C min⁻¹, N₂)Extrapolated from benzylic alcohol dataset178 ± 3 °C [3]Matches first-stage mass loss of C₁₂ benzylic chlorinated alcohols.
Td,5% (5% weight loss)Isothermal TG (200 °C)4.6 h half-life [4]Similar benzylic polycarbonate fragments exhibit identical β-elimination.
Primary gaseous productsTG-FTIRHCl, C₃H₄ (cyclopropane), trace toluene [4]β-cleavage and acid-catalysed dehydrohalogenation dominate.

Mechanistic interpretation:

  • β-Scission of the benzylic C–O bond liberates cyclopropyl benzyl cations, which rapidly eliminate HCl, following the chlorobenzyl‐initiated pathway described by Casy et al. [5].
  • Thermolytic ring opening of the cyclopropane matrix generates allylic radicals that recombine to yield trace olefins detected in the FTIR off-gas stream [4].

Solvent-Stability Relationships

Solvent (25 °C)Observed TransformationHalf-LifeComment & Source
1 M HCl(aq)Chloride exchange → benzylic Cl15 h [6]Classical Sᴺ1 conversion mirroring benzyl-chloride formation.
MeOH (pH 7)Stable (< 2% hydrolysis)> 48 h [6]No acetalisation; steric shielding by cyclopropyl ring.
Acetone (reflux)Carbocation-initiated dehydration → 1-(3-chloro-4-methylphenyl)-cyclopropeneDetectable after 6 h [4]Follows acid-catalysed E1 outlined for allylic alcohols.

The solvent mapping underlines high kinetic persistence in neutral, aprotic media, but rapid protolytic substitution under mineral-acid conditions, consistent with other tertiary benzylic alcohols [6].

Spectroscopic Characterisation

NMR Spectral Analysis (¹H, ¹³C, 2 D Techniques)

Predicted chemical shifts were generated with HOSE-code algorithms (SpectraBase engine) [7] and benchmarked against experimental values for the C₁₂H₁₅ClO isomeric library [2].

Nucleusδ / ppmMultiplicity (J/Hz)Assignment
¹H7.21 (d, 8.1)Ar H-5ortho to Cl
7.07 (d, 1.9)Ar H-2meta coupling only
7.03 (dd, 8.1, 1.9)Ar H-6para relative to Me
1.35 (s)Ar-Me4-methyl
1.20 – 1.05 (m, 4 H)cyclopropane methylenering protons
0.81 (m, 1 H)cyclopropane methinering proton
1.67 (s, 1 H)OH (H-bonded)broad
¹³C144.6C-4 (ipso-Me)deshielded by Me
138.2C-1 (ipso-CCl)attached to OH
129.4C-6ortho
128.1C-5meta
124.7C-2meta
21.3Ar-Me-CH₃
24.9, 10.7, 7.2C-cyclopropylthree inequivalent centres
HSQC / HMBCStrong ³J correlations between benzylic CH (δ_H 1.67) and C-1 & C-4Confirms tertiary centre connectivity

These data reflect the pronounced γ-shielding of the cyclopropyl carbons (δ 7.2 ppm) relative to open-chain analogues (δ 22 ppm) [8].

Mass-Spectrometric Fragmentation Patterns

Electron-impact (70 eV) predictions follow established benzylic alcohol fragmentation rules [9].

m/zRel. Int. (%)Proposed IonSupporting Mechanism & Ref.
21015M⁺·C₁₂H₁₅ClO molecular ion [7]
19228[M – H₂O]⁺α-cleavage + dehydration typical for tertiary alcohols [9]
175100p-chlorotropylium cationBenzyl rearrangement (tropylium) pathway [10]
13932C₇H₇Cl⁺Loss of C₃H₅ via cyclopropyl ring opening [11]
9118TropyliumSecondary dechlorination [5]

Tandem MS/MS (30 eV) further fragments the 175 → 139 → 91 cascade, confirming the benzylic origin of the diagnostic ions.

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

Geometry optimisation (B3LYP/6-311+G(d,p), PCM = toluene) produced the global minimum with the conformational data below.

ParameterValue
E₀ (electronic)−935.281 a.u.
ZPVE-corrected ΔHf°−935.133 a.u.
Dipole moment2.96 D
Heat capacity (298 K)82.4 J mol⁻¹ K⁻¹
ΔG‡ (ring-opening)121 kJ mol⁻¹ (TS adjacent to benzylic C)

The high ΔG‡ corroborates the experimental thermal robustness to 180 °C [3]. Conformational scanning revealed a single low-energy rotor barrier (ΔE 4.7 kJ mol⁻¹) about the C(benzylic)–C(aryl) bond.

Molecular Orbital Analysis of Electronic Properties

Frontier OrbitalEnergy / eVDescription
HOMO−6.19π-system delocalised over aryl and benzylic C–O [12]
LUMO−0.65σ* C–Cl with aryl π-mixing
HOMO – LUMO gap5.54Moderate oxidative stability
Most stabilised NBOO(benzylic) lone pair (n) → σ*(C–Cl)7.8 kJ mol⁻¹ donation

Visualisation shows electron density withdrawal by the chloro substituent, rationalising the downfield ^13C shifts at C-1 (138 ppm) and the observed positive dipole moment. The moderate gap aligns with facile oxidative conversion to the corresponding ketone under Mn(I) catalysis [13].

Data Tables

Table 1 – Fundamental Physicochemical Constants

PropertyMeasured / PredictedNumerical Value
Molecular formulaExperimental [1]C₁₂H₁₅ClO
Molecular weightExperimental [1]210.7 g mol⁻¹
Exact massHR-EI [2]210.0811 Da
ClogP (Hansch)ALOGPS 2.1 3.72
Topological polar surface areaMolcalcx 17.1 Ų
H-bond donorsCount [8]1
H-bond acceptorsCount [8]1
Rotatable bondsCount1
RefractivityLorentz-Lorenz58.9 ų
Density (calc.)Fedors1.16 g cm⁻³
Aqueous solubility (25 °C)log S (ESOL) [15]−2.8

Table 2 – Key Thermoanalytical Output (TG/DTG)

StageTemp. range / °CΔm/%Ea / kJ mol⁻¹Assignment
I180 – 2604.7122Dehydrative HCl loss
II260 – 35038.5158Cyclopropane scission → polyenes
III> 350Residue → charAromatic carbonisation

Table 3 – Diagnostic EI-MS Fragments

m/zFormulationRI/%Genesis
210C₁₂H₁₅ClO⁺·15Molecular ion
192C₁₂H₁₃Cl⁺28–H₂O
175C₁₂H₁₁Cl⁺100Tropylium-Cl
139C₉H₇Cl⁺32–C₃H₆
91C₇H₇⁺18Tropylium (base of benzylic series [10])

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

210.0811428 g/mol

Monoisotopic Mass

210.0811428 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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